molecular formula C16H17NO2S B2660564 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane CAS No. 1797737-78-0

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2660564
CAS No.: 1797737-78-0
M. Wt: 287.38
InChI Key: QGVDDFSZUPSOAH-UHFFFAOYSA-N
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Description

4-(Furan-3-carbonyl)-7-phenyl-1,4-thiazepane is a synthetic heterocyclic compound designed for pharmaceutical and organic chemistry research. Its molecular structure incorporates a 1,4-thiazepane core, a seven-membered ring containing sulfur and nitrogen, which is a scaffold of interest in medicinal chemistry . The compound is further functionalized with a phenyl group and a furan-3-carbonyl moiety. The furan ring is a versatile heterocycle known for its role in various bioactive molecules and as a building block in synthetic chemistry . This unique combination of structural features makes it a valuable intermediate for researchers investigating new chemical entities, particularly in the development of novel therapeutic agents and the study of structure-activity relationships (SAR). The compound is provided as a high-purity material to ensure reliable and reproducible experimental results. Handle with appropriate safety precautions in a controlled laboratory setting. This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c18-16(14-7-10-19-12-14)17-8-6-15(20-11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVDDFSZUPSOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane typically involves the formation of the furan ring followed by the construction of the thiazepane ring. One common method involves the reaction of furan-3-carboxylic acid with a suitable thiazepane precursor under acidic or basic conditions to form the desired compound . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3/H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets. The furan ring and thiazepane ring can interact with enzymes or receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Flexibility vs. Rigidity

  • The 1,4-thiazepane core in the target compound allows conformational flexibility, which may enhance binding to dynamic protein pockets. In contrast, fused-ring systems like thiadiazolo-pyrimidines (e.g., ) exhibit rigidity, favoring selective interactions with flat binding sites .

Substituent Effects

  • Furan-3-carbonyl vs.
  • Fluorophenyl vs. Phenyl: Fluorine substituents (e.g., ) increase electronegativity and metabolic stability by resisting oxidative degradation, a feature absent in the non-fluorinated target compound .

Biological Activity

The compound 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane is a member of the thiazepane family, which has gained attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and synthesizes data from various studies.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a furan moiety, contributing to its unique chemical properties. The presence of the carbonyl group enhances its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, a study demonstrated that certain thiazepanones exhibited significant cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells. The cytotoxic effects were often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (μM)Other Activities
4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepaneHCT-1165.0Antitumor
6-AcetylmonodethiogliotoxinHCT-1162.45Anti-inflammatory
Reduced gliotoxinHCT-1160.43Cytotoxic

The compound 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane has shown promising results in inhibiting tumor cell proliferation, suggesting its potential as a lead compound for developing anticancer agents .

Antibacterial Activity

Thiazepanes have also been investigated for their antibacterial properties . The presence of sulfur in the thiazepane structure plays a crucial role in enhancing antibacterial activity. Studies have indicated that derivatives of thiazepanes exhibit significant inhibition against various bacterial strains, making them candidates for further development in antibiotic therapies.

Anti-inflammatory Effects

The anti-inflammatory activity of thiazepanes is another area of interest. Compounds derived from this class have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB, which are critical in inflammatory responses. This suggests that 4-(furan-3-carbonyl)-7-phenyl-1,4-thiazepane could be beneficial in treating inflammatory diseases .

Case Studies

Several case studies have documented the biological activity of thiazepanes:

  • Study on Cytotoxicity : A study involving various thiazepanones demonstrated their cytotoxic effects on cancer cell lines with IC50 values ranging from 0.1 to 5 μM. This study emphasized the structural importance of the thiazepane ring in enhancing biological activity .
  • Antibacterial Screening : Another investigation screened multiple thiazepane derivatives against Gram-positive and Gram-negative bacteria, revealing that certain compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) below 10 μg/mL .
  • Inflammation Model : In an animal model of inflammation, treatment with thiazepane derivatives resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, indicating their potential therapeutic application in inflammatory conditions .

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